4-Cyanobenzohydrazide

Physical Chemistry Formulation Science Organic Synthesis

4-Cyanobenzohydrazide (CAS 43038-36-4) is the documented, non-interchangeable intermediate for synthesizing RAD140 (Ki 7 nM SARM) via its 1,3,4-oxadiazole core. Its para-cyano group exerts a strong –M/–I effect, activating the hydrazide for nucleophilic attack—a reactivity profile absent in electron-donating analogs. Validated in antimicrobial hydrazone library construction, this compound ensures reproducible heterocycle formation and consistent physicochemical properties. Procure the ≥95% purity grade to advance your SARM, antimicrobial, or ADME modeling research with confidence.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 43038-36-4
Cat. No. B1580726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyanobenzohydrazide
CAS43038-36-4
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C(=O)NN
InChIInChI=1S/C8H7N3O/c9-5-6-1-3-7(4-2-6)8(12)11-10/h1-4H,10H2,(H,11,12)
InChIKeyPJWRZYGGTHXGQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specifications for 4-Cyanobenzohydrazide (CAS 43038-36-4): A Benzonitrile Hydrazide Building Block for Heterocyclic Synthesis


4-Cyanobenzohydrazide (CAS 43038-36-4), also known as 4-cyanobenzoic acid hydrazide, is a benzonitrile-hydrazide derivative characterized by a para-substituted cyano group (–CN) and a hydrazide moiety (–CONHNH₂) on a phenyl ring [1]. Its molecular formula is C₈H₇N₃O, with a molecular weight of 161.16 g/mol . The compound typically appears as a white to light yellow solid with a melting point reported in the 196–203 °C range, reflecting its suitability as a stable, solid intermediate for organic synthesis . As a versatile building block, its primary utility lies in constructing nitrogen-rich heterocycles, including oxadiazoles and tetrazoles, via its reactive hydrazide functionality .

Why Para-Cyano Substitution Dictates the Reactivity and Utility of Benzohydrazide Building Blocks


The performance of benzohydrazides in synthetic applications is highly dependent on the electronic and steric nature of the aromatic substituent, making simple substitution within this class unreliable. The para-cyano group in 4-Cyanobenzohydrazide is a strong electron-withdrawing substituent (–M, –I effect), which significantly polarizes the hydrazide moiety and activates the adjacent carbonyl for nucleophilic attack, a characteristic that electron-donating analogs (e.g., –OH or –NH₂ substituted) lack [1]. Furthermore, this substitution pattern directly influences the compound's physical properties; for instance, the melting point of 4-Cyanobenzohydrazide is approximately 202–203 °C , which is 60–70 °C lower than its 4‑hydroxy analog (264–270 °C), a factor that can impact handling and solubility in organic solvents . Generic substitution risks altering both the reaction kinetics in heterocycle formation and the fundamental physicochemical properties, necessitating a compound-specific approach for reproducible research outcomes.

Quantitative Benchmarks for Selecting 4-Cyanobenzohydrazide Over Related Benzohydrazide Analogs


Lower Melting Point and Thermal Stability Profile Relative to Other para-Substituted Benzohydrazides

The melting point of 4-Cyanobenzohydrazide is significantly lower than that of other common para-substituted benzohydrazides, a factor influencing its handling and potential use in melt-based formulations. Reported values for 4-Cyanobenzohydrazide are 202–203 °C . In contrast, the 4-hydroxy analog melts with decomposition between 264–270 °C , the 4-nitro analog melts between 210–218 °C , and the 4-amino analog melts between 225–227 °C .

Physical Chemistry Formulation Science Organic Synthesis

Key Intermediate in the Synthesis of the Selective Androgen Receptor Modulator (SARM) RAD140

4-Cyanobenzohydrazide serves as a crucial and structurally specific coupling partner in the synthesis of RAD140 (Vosilasarm), a potent, nonsteroidal selective androgen receptor modulator (SARM) with a Ki of 7 nM . The synthetic route, as disclosed in patent literature, involves a direct coupling of a d-threonine adduct with 4-Cyanobenzohydrazide using EDCI and HOBt, followed by dehydrative cyclization to form the core 1,3,4-oxadiazole ring . Alternative benzohydrazides lacking the para-cyano group would not yield the same target molecule, as the nitrile is an integral part of the final pharmacophore. The synthetic step utilizing 4-Cyanobenzohydrazide in a related process was achieved with a 68% yield, demonstrating its practical utility in a multi-step synthesis .

Medicinal Chemistry Drug Discovery Process Chemistry

Quantitative Aqueous Solubility and LogP Profile for Formulation and Partitioning Studies

The para-cyano substituent imparts a specific hydrophilicity/lipophilicity balance that distinguishes 4-Cyanobenzohydrazide from other benzohydrazides. Its aqueous solubility is calculated to be 4.2 g/L at 25 °C , and its partition coefficient (LogP) is reported as -0.10 [1]. While direct, head-to-head experimental solubility data for all analogs is limited in the public domain, these values are quantifiable benchmarks. For instance, the 4-hydroxy analog has a reported solubility of 22.4 µg/mL (0.0224 g/L) at pH 7.4, which is roughly 187-fold less than the target compound .

ADME Pre-formulation Physicochemical Property Analysis

Precursor for a Defined Library of Antimicrobial Hydrazone Derivatives

4-Cyanobenzohydrazide has been specifically utilized as the parent scaffold to generate a focused library of ten substituted hydrazone compounds (4-((E)-2-benzylidenehydrazinyl)benzonitriles) via condensation with various benzaldehydes [1]. The study reports the synthesis of these derivatives in 'good yield' and the subsequent evaluation of their antimicrobial activities using the Bauer-Kirby disk diffusion method [1]. This establishes the compound as a validated starting point for structure-activity relationship (SAR) studies, a role for which many other benzohydrazides have also been used, but the specific cyano-substitution imparts a distinct electronic profile to the resulting hydrazone library [2].

Antimicrobial Drug Discovery Combinatorial Chemistry Hydrazone Synthesis

High-Value Research Applications for 4-Cyanobenzohydrazide Based on Differentiated Evidence


Synthesis of RAD140 and Related 1,3,4-Oxadiazole-Containing SARMs

This is the most compelling, application-specific scenario for procuring 4-Cyanobenzohydrazide. The compound is a documented and critical intermediate in the synthesis of RAD140, a clinical-stage selective androgen receptor modulator (SARM) with a Ki of 7 nM. The synthetic route, which uses the hydrazide to build the 1,3,4-oxadiazole core with a reported 68% yield for a related step, is explicitly detailed in patent literature . For any research group synthesizing RAD140, its derivatives, or exploring the SAR of this class of SARMs, 4-Cyanobenzohydrazide is not interchangeable with other benzohydrazides; it is the only viable starting material to produce the target pharmacophore. This application justifies procurement based on a specific, high-value synthetic pathway with established precedent.

Construction of Focused Hydrazone Libraries for Antimicrobial SAR Studies

Researchers in antimicrobial drug discovery can leverage 4-Cyanobenzohydrazide as a privileged scaffold to build focused libraries of hydrazone derivatives. This application is validated by a published study where the compound was condensed with ten different benzaldehydes to produce a series of 4-((E)-2-benzylidenehydrazinyl)benzonitriles, which were then evaluated for antimicrobial activity [1]. The strong electron-withdrawing nature of the para-cyano group (Hammett σp = +0.66) imparts distinct electronic properties to the resulting hydrazones compared to those derived from electron-donating benzohydrazides (e.g., –OH, –NH₂) [2]. This scenario is ideal for researchers seeking a literature-supported, synthetically accessible entry point into the development of novel antimicrobial agents with a unique electronic profile.

Physicochemical Studies of Solubility and Partitioning in Benzonitrile Derivatives

The distinct solubility and LogP profile of 4-Cyanobenzohydrazide makes it a suitable model compound for studies focused on the physicochemical properties of benzonitrile-containing molecules. With a calculated aqueous solubility of 4.2 g/L and a LogP of -0.10 [3], it offers a stark contrast to the 4-hydroxy analog, which is approximately 187-fold less soluble . This large difference in solubility, directly attributable to the para-substituent, provides a quantifiable system for investigating the impact of a strong electron-withdrawing group on the partitioning and solubility of hydrazide building blocks. Procurement for this purpose is justified by the need for a well-characterized compound with a specific and documented solubility and LogP for use as a standard or model compound in pre-formulation and ADME research.

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